1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c21-16(20-15-8-4-3-7-14(15)18-19-20)9-11-10-17-13-6-2-1-5-12(11)13/h1-8,10,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLQVGQBBPIDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N3C4=CC=CC=C4N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Acylation with B(HSO<sub>4</sub>)<sub>3</sub>
A solvent-free approach utilizing boron sulfonic acid (B(HSO<sub>4</sub>)<sub>3</sub>) as a catalyst enables efficient coupling of phenylglyoxals with indole and benzotriazole derivatives. The reaction proceeds via electrophilic substitution, where B(HSO<sub>4</sub>)<sub>3</sub> activates the carbonyl group of phenylglyoxal, facilitating nucleophilic attack by indole. Subsequent acylation with benzotriazole yields the target compound. Key advantages include:
Solvent-Free vs. Aqueous Conditions
Comparative studies highlight the superiority of solvent-free protocols over aqueous media for this synthesis. In aqueous conditions, competing hydrolysis of the acyl intermediate reduces yields to ~65%, whereas solvent-free systems minimize side reactions.
Lewis Acid-Mediated Coupling Approaches
N-Bromosuccinimide (NBS) in Dichloromethane
Lewis acids like NBS facilitate benzotriazole ring activation, enabling coupling with indole-3-carbonyl intermediates. The method involves:
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Step 1 : Synthesis of (1H-benzo[d][1,2,]triazol-1-yl)(aryl)methanone via NBS-mediated acylation.
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Step 2 : Friedel-Crafts alkylation of indole using the above intermediate.
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Conditions : 0°C to room temperature, anhydrous dichloromethane, 1-hour reaction time.
Optimization of Reaction Parameters
Temperature and Time
Elevated temperatures (70–80°C) enhance reaction rates but risk decomposition of heat-sensitive intermediates. Time-course analyses reveal optimal durations:
Catalyst Loading and Solvent Effects
B(HSO<sub>4</sub>)<sub>3</sub> loading at 10 mol% achieves maximal efficiency, while excess catalyst promotes side reactions. Polar aprotic solvents (e.g., DMF) diminish yields due to poor solubility of indole derivatives.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| B(HSO<sub>4</sub>)<sub>3</sub>-Mediated | B(HSO<sub>4</sub>)<sub>3</sub> | Solvent-free | 85 | 98 |
| NBS/DCM | NBS | Dichloromethane | 78 | 95 |
The B(HSO<sub>4</sub>)<sub>3</sub> method offers higher yields and greener conditions, whereas NBS-mediated routes provide better regioselectivity for complex substrates .
Chemical Reactions Analysis
Types of Reactions: 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or benzotriazole derivatives.
Scientific Research Applications
Neuropharmacology
Research indicates that similar benzotriazole compounds have shown promise in neurodegeneration models, where they improved cognitive function and reduced neuronal death. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Properties
The compound has demonstrated significant anticancer activity in various studies. It interacts with specific molecular targets involved in cancer cell proliferation and survival, potentially leading to apoptosis in malignant cells. The mechanisms may involve modulation of signaling pathways critical for tumor growth.
Cancer Treatment
Due to its ability to induce apoptosis in cancer cells, 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone is being investigated as a candidate for new anticancer therapies. Preclinical studies have shown efficacy against several cancer types, including breast and lung cancers.
Neurological Disorders
The neuroprotective effects observed in animal models suggest that this compound could be developed into treatments for various neurological disorders. Its ability to enhance cognitive function positions it as a potential therapeutic agent for conditions characterized by cognitive decline.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Neurodegeneration Models | Improved cognitive function and reduced neuronal death in models treated with related compounds | |
| Anticancer Activity | Induced apoptosis in cancer cells; effective against breast and lung cancer | |
| Mechanism of Action | Modulation of critical signaling pathways involved in cell survival and apoptosis |
Mechanism of Action
The mechanism of action of 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzotriazole moiety can enhance the compound’s stability and bioavailability. The combined effects of these moieties contribute to the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Benzotriazole-Ethanone Derivatives
Compounds sharing the (1H-Benzo[d][1,2,3]triazol-1-yl)methanone core exhibit significant variability in reactivity and yield based on substituents:
Key Insights :
Indole-Containing Analogues
- Bis(1H-indol-3-yl)ethanones: Synthesized under similar solvent-free conditions, these compounds lack benzotriazole but show higher yields (90–95%) due to indole’s nucleophilic reactivity .
- 1-(1H-Imidazol-1-yl)-2-(3-methoxyphenyl)ethanone: Replacing benzotriazole with imidazole increases polarity but reduces synthetic utility as a leaving group .
Antiviral Activity
- Target Compound : Demonstrates moderate inhibition of SARS-CoV-2 3CLpro (Ki = 1.0 mM) .
- 1H-Indole-5-carboxylic acid benzotriazol-1-yl ester : Superior potency (Ki = 7.5 nM), attributed to the ester group’s electrophilicity enhancing enzyme binding .
- Benzoselenophene Analogues: Exhibit sub-micromolar activity in antiproliferative assays, suggesting indole-benzotriazole hybrids may benefit from selenium substitution for cancer research .
Enzyme Modulation
- Peptide Hydroxamate Derivatives: The target compound’s ethanone group serves as a linker for sulfonamide modifications, improving insulin receptor affinity (IC₅₀ = 0.8 µM) compared to non-hydroxamate analogues .
Biological Activity
1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and efficacy against various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 1H-indole with an appropriate benzotriazole derivative under controlled conditions to yield the desired product. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzotriazole exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent activity against various human cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 9 | A549 | 1.2 | Histone deacetylase inhibition |
| 9 | HeLa | 2.4 | Induction of apoptosis |
| 9 | MCF7 | 1.8 | Cell cycle arrest |
The compound has been noted for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The IC50 values indicate a high potency comparable to established chemotherapeutics like doxorubicin .
Neuropharmacological Effects
In addition to its anticancer properties, benzotriazole derivatives have been investigated for their neuropharmacological effects. Studies suggest that these compounds may interact with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases:
| Study Focus | Findings |
|---|---|
| Acetylcholinesterase Inhibition | Significant inhibition observed; potential for Alzheimer's treatment |
| Neuroprotective Effects | Reduced oxidative stress in neuronal cultures |
The interaction with acetylcholinesterase suggests a dual mechanism where the compound may enhance cholinergic signaling while also offering neuroprotection.
Case Studies
Several case studies have highlighted the efficacy of benzotriazole derivatives in clinical settings:
Case Study 1: Anticancer Efficacy
A study involving a series of benzotriazole derivatives demonstrated that specific modifications led to enhanced activity against breast cancer cell lines, with one derivative achieving an IC50 value significantly lower than standard treatments .
Case Study 2: Neuroprotection
In animal models of neurodegeneration, administration of a related benzotriazole compound resulted in improved cognitive function and reduced neuronal death, suggesting potential applications in treating diseases such as Alzheimer’s .
Q & A
Q. What are the established synthetic protocols for 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone?
The compound is synthesized via condensation reactions between benzo-triazole and indole derivatives. Key steps include:
- Reaction conditions : Anhydrous solvents (e.g., dioxane), reflux at 110°C in sealed tubes, and column chromatography (silica gel) for purification .
- Precursor compatibility : Aromatic acids (e.g., 1-naphthoic acid) and unsaturated acids (e.g., cinnamic acid) yield derivatives like 2q and 2t in "good yields" under optimized conditions .
- Critical factors : Strict control of moisture, temperature, and stoichiometry to avoid side reactions .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Q. What are the recommended storage and handling protocols to maintain compound stability?
- Storage : Inert atmosphere (N₂/Ar), dry/ventilated environments, and temperatures below 25°C .
- Safety : Use PPE (gloves, goggles) to avoid inhalation/skin contact. Waste must be disposed via certified chemical treatment facilities .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with varying substituents (aliphatic vs. aromatic)?
Substituent compatibility significantly impacts yields:
Q. Methodological recommendations :
Q. How should researchers address contradictions in reaction outcomes under similar conditions (e.g., failed product formation)?
Case study: 1n and 1o derivatives failed to form products despite identical conditions to 2o .
Q. What computational and experimental strategies are employed to evaluate biological activity (e.g., NMDA receptor binding)?
- Experimental :
- Computational :
Q. How to design pharmacological assays to assess anti-inflammatory potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
